[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate
Overview
Description
[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate is a complex organic compound characterized by the presence of bromine atoms and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate typically involves the reaction of 4-bromobenzoyl chloride with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-bromobenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, providing insights into cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible PVC.
Polycyclic aromatic compounds: Used in the construction of organometallic sandwich systems.
Uniqueness
[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate is unique due to its specific structural features, such as the presence of bromine atoms and benzoyl groups. These features confer distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
[4-[(Z)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br2N2O3/c22-17-7-3-15(4-8-17)20(26)25-24-13-14-1-11-19(12-2-14)28-21(27)16-5-9-18(23)10-6-16/h1-13H,(H,25,26)/b24-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQGXFIGWVSGNJ-CFRMEGHHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=O)C2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Br2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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